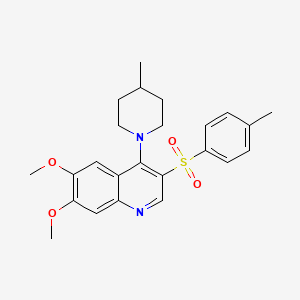

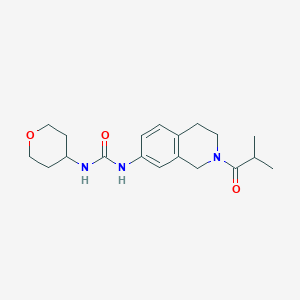

![molecular formula C17H19N5O B2590187 2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile CAS No. 2380071-94-1](/img/structure/B2590187.png)

2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Medicinal Chemistry and Biological Activities

- Anticancer Activity : Compounds with structures incorporating elements similar to the chemical of interest have been synthesized and tested for their anticancer properties. For example, derivatives of pyrimidine-piperazine-chromene and -quinoline conjugates have shown significant anti-proliferative activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293), with some compounds exhibiting better activity than curcumin, a known anticancer agent (Parveen et al., 2017).

- Antimicrobial and Antioxidant Properties : Novel pyridine and fused pyridine derivatives have demonstrated moderate to good binding energies against target proteins and exhibited antimicrobial and antioxidant activities, highlighting their potential as therapeutic agents (Flefel et al., 2018).

Organic Synthesis and Chemical Properties

- Synthesis of Pyridine Derivatives : Research into the synthesis of pyridine derivatives, including those with structures related to the chemical of interest, has been conducted to explore their potential applications in various chemical domains. Techniques such as microwave-assisted synthesis have been employed to create novel compounds that could serve as serotonin 5-HT3 receptor antagonists, showcasing the versatility of these chemical frameworks (Mahesh et al., 2004).

- N-oxide Formation : Methods for the oxidation of pyridine and its derivatives to N-oxides have been developed, demonstrating the chemical reactivity and potential for further functionalization of these compounds (Zhong et al., 2004).

Material Science

- Corrosion Inhibition : Pyrazolopyridine derivatives have been investigated for their efficacy as corrosion inhibitors for mild steel in acidic environments, indicating the potential industrial applications of these compounds in protecting metals from corrosion (Dandia et al., 2013).

properties

IUPAC Name |

2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O/c1-13-4-5-16(21-20-13)23-12-14-6-9-22(10-7-14)17-15(11-18)3-2-8-19-17/h2-5,8,14H,6-7,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHMRPGJUIJTAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OCC2CCN(CC2)C3=C(C=CC=N3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,5-dimethylphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2590104.png)

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetohydrazide](/img/structure/B2590105.png)

![N-(3-hydroxypropyl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2590106.png)

![Methyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2590116.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea](/img/structure/B2590119.png)

![1-(3-Chloro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2590120.png)

![6-(Methylthio)benzimidazo[1,2-c]quinazoline](/img/structure/B2590127.png)